molecular formula C6H6Cl3NO B182627 5-Amino-2,4-dichlorophenol hydrochloride CAS No. 197178-93-1

5-Amino-2,4-dichlorophenol hydrochloride

Cat. No.: B182627
CAS No.: 197178-93-1
M. Wt: 214.5 g/mol
InChI Key: FTMLWEVHTJTOLS-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO. It is a derivative of phenol, characterized by the presence of amino and dichloro substituents on the aromatic ring. This compound is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenol hydrochloride typically involves the chlorination of 5-Amino-2,4-dichlorophenol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorine gas or other chlorinating agents. The reaction is conducted in specialized reactors to maintain the required temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2,4-dichlorophenol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the manufacture of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dichlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-hydroxyaniline
  • 2-Amino-4,6-dichlorophenol
  • 4-Chloro-3-nitrophenol

Comparison

Compared to similar compounds, 5-Amino-2,4-dichlorophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

5-amino-2,4-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLWEVHTJTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941475
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197178-93-1
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197178-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197178931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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